molecular formula C20H17N3O4S B4584050 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B4584050
M. Wt: 395.4 g/mol
InChI Key: UQPIONHLMGXYGT-UHFFFAOYSA-N
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Description

2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an oxazole ring, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling with the thienopyridine core. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmosphere and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to tubulin and disrupt microtubule assembly, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and development .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-10-5-12(8-24-2)17-18(21)19(28-20(17)22-10)16-7-13(23-27-16)11-3-4-14-15(6-11)26-9-25-14/h3-7H,8-9,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPIONHLMGXYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=CC(=NO3)C4=CC5=C(C=C4)OCO5)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
Reactant of Route 2
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 3
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 4
Reactant of Route 4
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 5
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 6
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

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